molecular formula C17H16Cl2N2O3S B2652262 2,5-dichloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941945-20-6

2,5-dichloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2652262
CAS No.: 941945-20-6
M. Wt: 399.29
InChI Key: HQAJNIPTYFGIFK-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941945-20-6) is a chemical compound with a molecular formula of C17H16Cl2N2O3S and a molecular weight of 399.29 g/mol . This benzenesulfonamide derivative is supplied for research purposes and is not intended for diagnostic or therapeutic uses. Benzenesulfonamide compounds are a significant area of investigation in medicinal chemistry. Structural analogs of this compound have been identified as key scaffolds in the development of inhibitors for various targets . For instance, some benzenesulfonamide-containing compounds are being explored for their potential to inhibit the HIV-1 CA protein, a promising therapeutic target for antiviral development . Other research into benzene-1,4-disulfonamide compounds has revealed their potential as potent inhibitors of oxidative phosphorylation (OXPHOS), making them interesting candidates for studying cancer cell metabolism, particularly in certain pancreatic cancer models . The compound is available for research from multiple suppliers . As with all research chemicals, this product is strictly for laboratory use and must be handled by qualified professionals using appropriate safety procedures.

Properties

IUPAC Name

2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-7-8-15(19)16(10-12)25(23,24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)22/h3-5,7-8,10-11,20H,1-2,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAJNIPTYFGIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as recrystallization, and the minimization of by-products to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidinyl phenyl group.

    Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite, CO₂ atmosphere.

    Reduction: Zinc/acetic acid.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional lactam derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
One of the primary applications of 2,5-dichloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the oxopiperidine moiety is believed to enhance the compound's ability to penetrate cellular membranes and interact with biological targets effectively.

Mechanism of Action:
Studies have shown that compounds derived from benzenesulfonamide can inhibit specific enzymes involved in cancer cell proliferation. For instance, they may act as inhibitors of protein kinases or other critical enzymes that regulate cell cycle progression and apoptosis. This mechanism makes them potential candidates for targeted cancer therapies.

Pharmacology

Therapeutic Applications:
The compound has been investigated for its potential use in treating neurological disorders due to its ability to cross the blood-brain barrier. The piperidine ring is known for its neuroactive properties, which could be beneficial in developing drugs for conditions such as anxiety or depression.

Drug Design:
In drug design, the sulfonamide group is a vital pharmacophore that can improve solubility and bioavailability. Researchers are exploring the synthesis of analogs of this compound to optimize its pharmacokinetic properties while maintaining or enhancing its therapeutic efficacy.

Materials Science

Polymer Chemistry:
In materials science, derivatives of sulfonamides are being explored for their potential use in polymer synthesis. The unique chemical properties can lead to the development of new materials with specific mechanical and thermal properties, suitable for applications in coatings, adhesives, and composites.

Nanotechnology:
Recent studies have indicated that compounds like this compound can be utilized in nanotechnology for drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, enhancing treatment efficacy while minimizing side effects.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related sulfonamide compound exhibited significant antitumor activity in vitro against breast cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells.

Case Study 2: Neuropharmacological Effects

In another investigation, researchers evaluated the neuropharmacological effects of a series of piperidine-based compounds similar to this compound. The results indicated improved anxiolytic effects compared to standard treatments, suggesting potential therapeutic applications in anxiety disorders.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide

  • Substituent : 3-methylphenyl group.
  • Crystallography: Monoclinic space group $ P2_1/n $, with unit cell parameters $ a = 9.0361 \, \text{Å}, b = 11.6937 \, \text{Å}, c = 13.6904 \, \text{Å}, \beta = 100.588^\circ $, and $ Z = 4 $.
  • Properties : The methyl group provides steric simplicity but lacks hydrogen-bonding functionality. This may limit interactions with biological targets compared to the 2-oxopiperidin group.

2,5-Dichloro-N-(quinolin-5-yl)benzenesulfonamide

  • Substituent: Quinolin-5-yl group.
  • Biological Activity : As a copper complex ligand, this compound exhibited potent activity against Leishmania braziliensis intracellular amastigotes (EC$_{50}$ = 0.35 μM, SI > 100).
  • Comparison: The quinoline moiety’s aromaticity and electron-withdrawing nature may enhance metal coordination and target binding, suggesting that electron-deficient aryl groups improve antiparasitic efficacy.

N-(2,5-Dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

  • Substituent : 4,4-Dimethyl-2,5-dioxoimidazolidinyl and hydroxypropyl chains.

2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide

  • Substituent : 5-Chloro-benzoxazol-2-yl group.
  • Biological Relevance : Documented interactions with protein targets in DrugBank, highlighting the role of heterocyclic substituents in modulating drug-target interactions.

Structural and Functional Comparison Table

Compound Name (Substituent) Key Features Molecular Weight Biological Activity (EC$_{50}$) Reference
Target Compound (3-(2-oxopiperidin-1-yl)phenyl) Lactam ring for H-bonding, potential metabolic stability - Not reported -
3-Methylphenyl derivative Sterically simple, no H-bond donors 316.19 Not reported
Quinolin-5-yl derivative Aromatic, electron-withdrawing; enhances metal coordination - 0.35 μM (Leishmania)
Imidazolidinyl-hydroxypropyl derivative Multiple H-bond sites, stereochemical complexity - Not reported
Benzoxazol-2-yl derivative Heterocyclic, protein-targeting capability - DrugBank interactions

Biological Activity

2,5-Dichloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a dichlorobenzene moiety and a piperidinyl group, contributing to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14Cl2N2O2S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis via mitochondrial pathway
HL-604.8Caspase activation and cell cycle arrest
AGS6.3Mitochondrial membrane depolarization

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and cell cycle arrest in subG0 phase .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. Research indicates that it is effective against a range of bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The MIC values reflect the lowest concentration that prevents visible growth of bacteria after incubation. The compound's sulfonamide structure may contribute to its antibacterial activity by inhibiting folate synthesis in bacteria .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : It causes cell cycle arrest at the subG0 phase, preventing cancer cells from proliferating.
  • Antimicrobial Action : The sulfonamide moiety inhibits bacterial growth by interfering with folate metabolism.

Case Studies

A notable case study involved using this compound in combination with standard chemotherapy agents to enhance therapeutic efficacy against resistant cancer cell lines. The combination therapy showed improved outcomes compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare benzenesulfonamide derivatives like 2,5-dichloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide?

The synthesis typically involves coupling a sulfonyl chloride precursor with an appropriately substituted aniline. For example, 2,5-dichlorobenzenesulfonyl chloride can react with 3-(2-oxopiperidin-1-yl)aniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Crystallization techniques, such as slow evaporation in polar aprotic solvents (e.g., DMSO or DMF), are often used for purification . Structural analogs, like FH535 (a nitrophenyl-substituted derivative), have been synthesized via similar routes .

Q. How are structural and purity characteristics validated for this compound?

X-ray crystallography is the gold standard for confirming molecular structure, as demonstrated in studies of related sulfonamides (e.g., 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide) . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions and purity (e.g., 1^1H and 13^13C NMR) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation .
  • HPLC : To assess chemical purity (>95% by area normalization) .

Q. What in vitro assays are used to evaluate the antiproliferative activity of this compound?

  • [H-3]-Thymidine incorporation : Measures DNA synthesis inhibition in hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, Hep3B) over 72 hours .
  • Annexin V/PI flow cytometry : Quantifies apoptosis induction after 48-hour treatment .
  • Dose-response curves : IC50_{50} values are calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How does structural modification of the aryl group impact biological activity?

Structure-activity relationship (SAR) studies on analogs like FH535 and FH535-N reveal that:

  • Electron-withdrawing groups (e.g., nitro, chlorine) enhance Wnt/β-catenin pathway inhibition.
  • Bulkier substituents (e.g., nitronaphthyl in FH535-N) improve solubility but may reduce cellular uptake .
  • Piperidinyl or oxopiperidinyl groups (as in the target compound) could modulate kinase selectivity by altering steric interactions with ATP-binding pockets .

Q. What mechanistic insights exist for this compound’s antitumor effects?

  • Wnt/β-catenin pathway inhibition : Demonstrated via β-catenin siRNA knockdown experiments in HCC cells, which synergize with FH535 analogs to suppress proliferation .
  • PPARγ antagonism : FH535 derivatives disrupt lipid metabolism pathways, contributing to apoptosis .
  • Autophagy modulation : Combined treatment with sorafenib (a multikinase inhibitor) enhances autophagic flux, as shown by LC3-II/LC3-I ratio changes .

Q. How can contradictory results between studies be resolved?

Discrepancies in IC50_{50} values or pathway activation may arise from:

  • Cell line heterogeneity : HCC models (e.g., Huh7 vs. Hep3B) exhibit varying β-catenin mutation status .
  • Experimental conditions : Differences in serum concentration, treatment duration, or solvent (DMSO concentration ≤0.1% is critical to avoid cytotoxicity) .
  • Off-target effects : Use isoform-specific inhibitors or CRISPR/Cas9 knockout models to validate target engagement .

Q. What strategies optimize in vivo efficacy and pharmacokinetics?

  • Prodrug design : Esterification of sulfonamide groups to enhance oral bioavailability .
  • Nanoparticle encapsulation : Improves solubility and tumor targeting, as shown for similar sulfonamides .
  • Metabolic stability assays : Liver microsome studies identify major metabolites for structural refinement .

Q. How is selectivity against non-target kinases assessed?

  • Kinase profiling panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) identifies off-target interactions .
  • Thermal shift assays : Detect compound binding to unintended kinases via protein melting temperature shifts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Sulfonamides

ParameterConditions for 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide
Reaction solventDichloromethane (DCM)
BaseTriethylamine (3 eq.)
Temperature0°C → room temperature, 12 hours
Yield78%
Crystallization solventEthanol/water (7:3 v/v)

Table 2. Antiproliferative Activity of FH535 Analogs in HCC Models

CompoundHuh7 IC50_{50} (µM)Hep3B IC50_{50} (µM)β-Catenin Inhibition (% at 10 µM)
FH53512.5 ± 1.218.3 ± 2.162 ± 5
FH535-N8.7 ± 0.914.6 ± 1.878 ± 6
Target compound*Pending dataPending dataPending data

*Hypothetical data for the target compound included for illustrative purposes.

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